

3-bromo-N-phenylbenzamide molecular weight and formula

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Compound of Interest

Compound Name: 3-bromo-N-phenylbenzamide

Cat. No.: B1268624

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An In-depth Technical Guide on 3-bromo-N-phenylbenzamide

For researchers, scientists, and drug development professionals, this guide provides core technical data and synthetic methodologies related to **3-bromo-N-phenylbenzamide**.

Core Molecular Data

The fundamental molecular properties of **3-bromo-N-phenylbenzamide** are summarized below, providing a quick reference for experimental and theoretical applications.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ BrNO	[1] [2]
Molecular Weight	276.13 g/mol	[1] [3]
CAS Number	63710-33-8	[1]

Synthesis and Experimental Protocols

The synthesis of N-phenylbenzamide derivatives, including **3-bromo-N-phenylbenzamide**, is crucial for various research and development applications, from medicinal chemistry to materials science. The primary route for synthesizing these compounds involves the acylation of an aniline with a benzoyl chloride.

General Synthesis Protocol for N-Phenylbenzamide Derivatives

A common method for the synthesis of N-phenylbenzamide derivatives is the reaction of a substituted benzoyl chloride with an aniline in the presence of a base.^[4]^[5] This nucleophilic acyl substitution reaction is a robust and widely used method.

Materials:

- 3-Bromobenzoyl chloride
- Aniline
- A suitable base (e.g., Triethylamine, Pyridine)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))^[4]^[5]

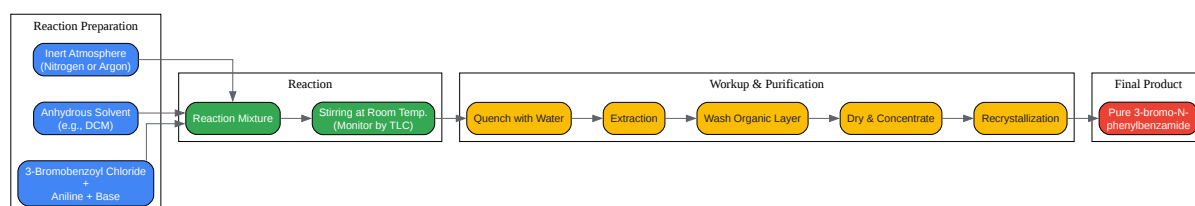
Procedure:

- In a reaction vessel under an inert atmosphere, dissolve the aniline in the anhydrous solvent.
- Add at least one equivalent of the base to the solution. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.^[5]
- Slowly add a solution of 3-bromobenzoyl chloride in the anhydrous solvent to the reaction mixture. Maintaining a controlled temperature is important.^[5]
- The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with water.
- The mixture is transferred to a separatory funnel for extraction with an organic solvent.
- The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.^[5]

- The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]
- Purification of the crude product is typically achieved by recrystallization from a suitable solvent to obtain pure **3-bromo-N-phenylbenzamide**. [5]

Synthetic Workflow

The logical progression of the synthesis of N-phenylbenzamide derivatives can be visualized as a clear workflow. This diagram outlines the key steps from starting materials to the purified final product.



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General synthesis workflow for **3-bromo-N-phenylbenzamide**.

Applications in Research

Derivatives of N-phenylbenzamide are of significant interest in medicinal chemistry. They have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[6][7] For instance, certain N-phenylbenzamide derivatives have shown activity against Enterovirus 71.[6] The **3-bromo-N-phenylbenzamide** scaffold serves as a

versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.

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